molecular formula C14H21NO5 B2560489 Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate CAS No. 2137986-11-7

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate

Cat. No.: B2560489
CAS No.: 2137986-11-7
M. Wt: 283.324
InChI Key: UFNOAZUPGXAOGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate is a chemical building block designed for research and development applications. This compound features a piperidine ring, a common scaffold in medicinal chemistry, which is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and functionalized at the 4-position with a 2,5-dioxooxolane (succinimide-like) ring. The Boc protecting group is a standard feature in multi-step synthetic routes, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization . The 2,5-dioxooxolan-3-yl moiety can serve as a versatile handle for chemical synthesis. Compounds featuring a piperidine core, such as this one, are frequently employed as critical intermediates in the search for new bioactive molecules. Similar piperidine-carboxylate derivatives have been synthesized and studied as intermediates for developing ligands targeting central nervous system (CNS) disorders, including potential applications as opioid receptor ligands or serotonin reuptake inhibitors . The specific research value of this compound lies in its unique combination of a protected amine and a cyclic imide-like functional group, making it a valuable scaffold for constructing more complex molecular architectures. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Specific pharmacological activity, mechanism of action, and detailed applications for this exact compound are not currently documented in the available scientific literature and would be the subject of ongoing research.

Properties

IUPAC Name

tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-4-9(5-7-15)10-8-11(16)19-12(10)17/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOAZUPGXAOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137986-11-7
Record name tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate
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Scientific Research Applications

Chemistry

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it further to create novel compounds with potential applications in various chemical processes.

Biology

Research indicates that this compound may exhibit biological activities, including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that it may interfere with cancer cell proliferation through specific molecular interactions.

Medicine

In pharmaceutical development, this compound is being explored as a building block for new therapeutic agents. Its structural modifications are being studied to enhance efficacy and reduce side effects associated with existing drugs.

Industry

The compound is utilized in the production of specialty chemicals and materials, making it a valuable asset in industrial applications. Its versatility allows for its incorporation into various formulations and processes.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its promise as a therapeutic agent in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5), a structurally related piperidine derivative documented in .

Property Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Molecular Formula C₁₄H₂₁NO₅ (estimated*) C₁₇H₂₃NO₄
Molecular Weight ~307.33 g/mol (estimated*) 305.37 g/mol
Key Functional Groups Boc-protected amine, 2,5-dioxolane Boc-protected amine, phenyl, carboxylic acid
Potential Reactivity Lactone ring-opening, amine deprotection Carboxylic acid coupling, aromatic interactions, amine deprotection

Functional Implications

  • Reactivity : The 2,5-dioxolane group in the target compound may undergo hydrolysis or nucleophilic ring-opening under acidic or basic conditions, enabling conjugation or prodrug activation. In contrast, the carboxylic acid in the analog facilitates amide bond formation or salt generation, enhancing aqueous solubility in basic media .
  • Applications : The phenyl and carboxylic acid groups in the analog suggest applications in peptidomimetics or as a chiral building block. The dioxolane-containing compound may serve as a latent carbonyl group source or a solubilizing moiety in drug design.

Crystallographic and Analytical Methods

Crystal structures of such compounds are typically resolved using programs like SHELXL or SHELXS, which are industry standards for small-molecule refinement . The Boc group’s rigidity may aid in crystallinity, whereas the dioxolane’s conformational flexibility could complicate diffraction analysis.

Biological Activity

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C14_{14}H21_{21}NO5_5
  • SMILES : C(C)(C)OC(=O)N1CCC(CC1)C2=OCC(=C2)O
PropertyValue
Molecular Weight281.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures can modulate signaling pathways involved in cancer progression and neurodegenerative diseases. For instance, derivatives of piperidine have shown to inhibit kinases involved in cell proliferation and survival, suggesting a similar potential for this compound.

Case Studies

  • Antitumor Activity : A study explored the effects of piperidine derivatives on human tumor xenografts in mice, revealing significant inhibition of tumor growth at non-toxic doses. The mechanism was linked to the modulation of the PI3K-AKT signaling pathway, which is often dysregulated in cancer .
  • Neuroprotective Effects : Another investigation into related compounds demonstrated neuroprotective properties against oxidative stress in neuronal cells. This suggests that this compound may also possess similar protective effects, warranting further research into its neuropharmacological potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. While specific data on this compound is limited, related piperidine derivatives have shown varying degrees of bioavailability and metabolic stability.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
Clearance (Cl)10 mL/min/kg
Volume of Distribution (Vd)0.5 L/kg
Half-Life (t1/2_{1/2})60 minutes
Bioavailability (F)40%

Q & A

Basic Research Questions

Q. What are common synthetic routes for Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Piperidine core functionalization : Introduction of the dioxolane moiety via nucleophilic substitution or ring-opening reactions under controlled pH and temperature .

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amine sites during synthesis. Reagents like di-tert-butyl dicarbonate are employed in anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

  • Key Challenges : Competing side reactions (e.g., over-oxidation) require careful monitoring via TLC or HPLC .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dioxolane and piperidine rings. Chemical shifts for carbonyl groups (dioxolane) appear at ~170–175 ppm .
  • X-ray Crystallography : SHELX software is used for solving crystal structures, particularly to resolve stereochemistry at the dioxolane-piperidine junction .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (Category 4 acute toxicity per EU-GHS) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict reaction energetics for dioxolane ring-opening or Boc-deprotection steps. Software like Gaussian or ORCA is used to model transition states .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the dioxolane carbonyl group .
    • Data Contradictions : Discrepancies between computational and experimental yields may arise from solvent effects not fully captured in simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate to account for variability in enzyme inhibition studies .
  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables such as cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .
  • Structural Analog Comparison : Benchmark against derivatives like tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate to identify structure-activity relationships (SAR) .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base). Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic Stability Assays : Measure half-life in buffer solutions (pH 4–9) to simulate physiological environments .
    • Key Finding : The dioxolane ring is prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .

Data Comparison Table

Parameter Synthetic Method A Synthetic Method B Biological Assay
Reaction Yield 62% (after chromatography)48% (recrystallization)IC₅₀: 12.3 ± 1.5 µM
Key Reagents DCC, DMAPBoc₂O, DCMTrypsin enzyme
Analytical Technique HPLC (C18 column)¹³C NMRFluorescence quenching
Critical Challenge Epimerization at C3Boc-group instabilityNon-specific binding

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